molecular formula C14H16N4O2S B10757155 3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide

3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide

Cat. No.: B10757155
M. Wt: 304.37 g/mol
InChI Key: CAVCWRXFMNCBCM-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide is a small molecule belonging to the class of organic compounds known as pyridinecarboxamides. These compounds contain a pyridine ring bearing a carboxamide group.

Preparation Methods

The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiazole ring, followed by the introduction of the pyridine and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability .

Chemical Reactions Analysis

3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide involves its interaction with specific molecular targets. One known target is methionine aminopeptidase 1, an enzyme involved in protein processing. By inhibiting this enzyme, the compound can affect various cellular processes. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide can be compared with other pyridinecarboxamides and thiazole-containing compounds. Similar compounds include:

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C14H16N4O2S/c1-14(2,3)12(20)17-9-5-4-6-15-10(9)11(19)18-13-16-7-8-21-13/h4-8H,1-3H3,(H,17,20)(H,16,18,19)

InChI Key

CAVCWRXFMNCBCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

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